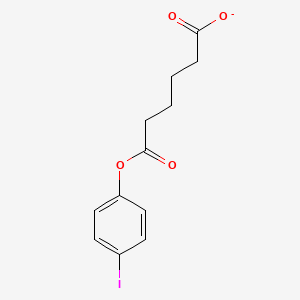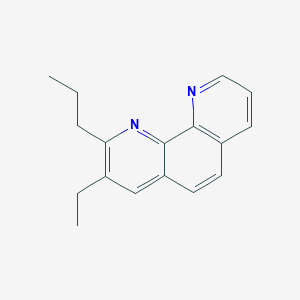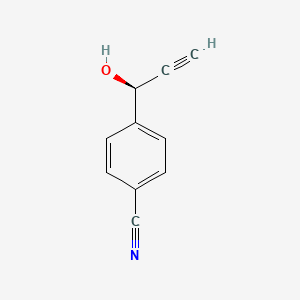
(S)-4-Cyano-alpha-ethynylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with a cyano group (-CN) and an ethynyl group (-C≡CH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyano-alpha-ethynylbenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For instance, the reaction of phenylmagnesium bromide with 4-cyano-1-butyne followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method is particularly useful for achieving anti-Markovnikov addition, which is essential for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Cyano-alpha-ethynylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogenation with a palladium catalyst or LiAlH4.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products
Oxidation: Formation of 4-cyano-alpha-ethynylbenzaldehyde or 4-cyano-alpha-ethynylbenzophenone.
Reduction: Formation of 4-amino-alpha-ethynylbenzyl alcohol.
Substitution: Formation of 4-cyano-alpha-ethynylbenzyl chloride or bromide.
Applications De Recherche Scientifique
(S)-4-Cyano-alpha-ethynylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-4-Cyano-alpha-ethynylbenzyl alcohol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-alpha-ethynylbenzyl chloride
- 4-Cyano-alpha-ethynylbenzyl bromide
- 4-Amino-alpha-ethynylbenzyl alcohol
Uniqueness
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is unique due to the presence of both a cyano group and an ethynyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
179248-86-3 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-[(1S)-1-hydroxyprop-2-ynyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H/t10-/m0/s1 |
Clé InChI |
JYVHGWRYMPXZHU-JTQLQIEISA-N |
SMILES isomérique |
C#C[C@@H](C1=CC=C(C=C1)C#N)O |
SMILES canonique |
C#CC(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
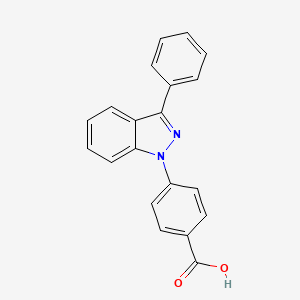

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

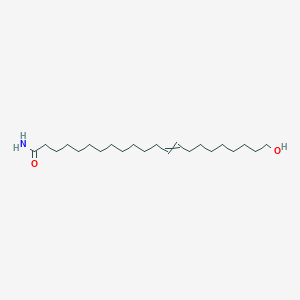
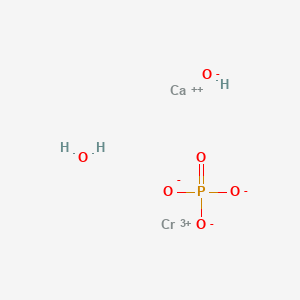
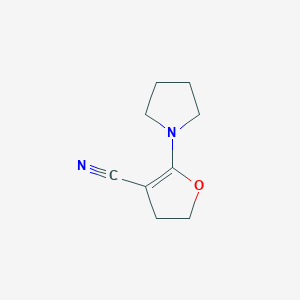
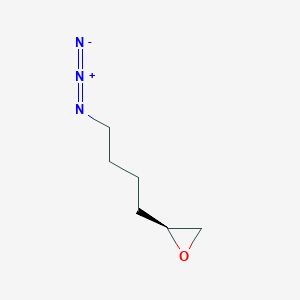
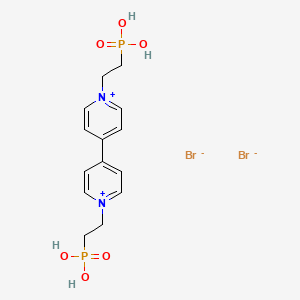
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
